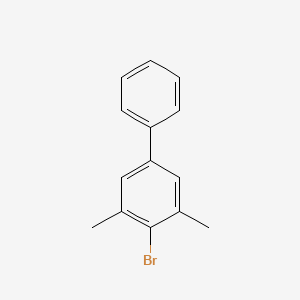
4-Bromo-3,5-dimethyl-1,1'-biphenyl
Übersicht
Beschreibung
4-Bromo-3,5-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Br It consists of a biphenyl structure with bromine and two methyl groups attached to the aromatic rings
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,5-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Safety and Hazards
Wirkmechanismus
Target of Action
Biphenyl compounds often interact with various enzymes and receptors in the body due to their aromatic nature .
Mode of Action
Brominated biphenyls are known to undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . This suggests that 4-Bromo-3,5-dimethyl-1,1’-biphenyl may interact with its targets through similar mechanisms.
Biochemical Pathways
Brominated biphenyls are known to be involved in various biochemical processes, including oxidative stress and disruption of endocrine signaling .
Pharmacokinetics
Similar brominated biphenyl compounds are known to have good absorption and distribution due to their lipophilic nature . They are metabolized primarily in the liver and excreted via the bile and urine .
Result of Action
Brominated biphenyls are known to cause various biological effects, including cytotoxicity, genotoxicity, and endocrine disruption .
Action Environment
The action, efficacy, and stability of 4-Bromo-3,5-dimethyl-1,1’-biphenyl can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can interact with the compound . For example, the compound’s reactivity and stability can be affected by the presence of light, oxygen, and certain metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-3,5-dimethyl-1,1’-biphenyl can be synthesized through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of 4-bromo-3,5-dimethylphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and is highly efficient.
Electrophilic Aromatic Substitution: Another method involves the bromination of 3,5-dimethylbiphenyl using bromine or a bromine source in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 4-Bromo-3,5-dimethyl-1,1’-biphenyl often relies on scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3,5-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the aromatic rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted biphenyl derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,1’-biphenyl: Similar structure but lacks the methyl groups, resulting in different chemical properties.
3,5-Dimethyl-1,1’-biphenyl: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
4-Bromo-3,5-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
2-bromo-1,3-dimethyl-5-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGLZCFMKVODIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, [2-(diphenylsilyl)ethyl]trimethyl-](/img/structure/B3282706.png)
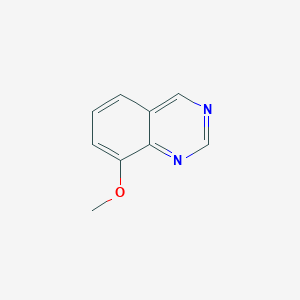

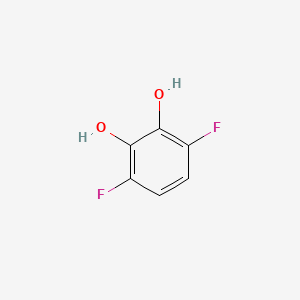
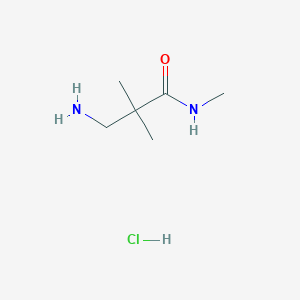
amine](/img/structure/B3282739.png)
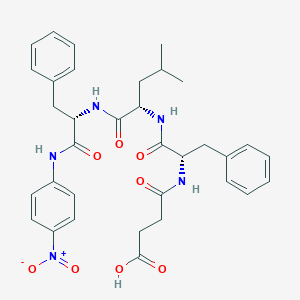
![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B3282770.png)
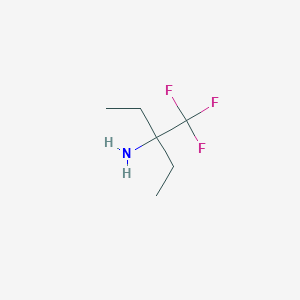
![[(2-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B3282777.png)
![3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B3282780.png)
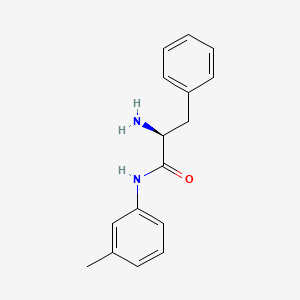
![({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl}thio)acetic acid](/img/structure/B3282797.png)
